molecular formula C17H15NO2 B14517278 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid CAS No. 62920-85-8

4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid

Cat. No.: B14517278
CAS No.: 62920-85-8
M. Wt: 265.31 g/mol
InChI Key: ASKDLEVIQPYPQD-UHFFFAOYSA-N
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Description

4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid: is a heterocyclic compound featuring a pyrrole ring substituted with phenyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of benzaldehyde with an amine derivative to form an intermediate, which then undergoes cyclization under acidic conditions to yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups and the carboxylic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 4,5-Diphenyl-1H-imidazole-2-carboxylic acid
  • 4,5-Diphenyl-2H-pyrrole-3-carboxylic acid
  • 4,5-Diphenyl-3,4-dihydro-1H-pyrrole-3-carboxylic acid

Comparison: Compared to its analogs, 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 3 position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

62920-85-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C17H15NO2/c19-17(20)14-11-18-16(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H,19,20)

InChI Key

ASKDLEVIQPYPQD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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